

Spectroscopic Profile of 1-Methoxy-1-methylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-1-methylcyclohexane

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-Methoxy-1-methylcyclohexane**, a saturated ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Methoxy-1-methylcyclohexane**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|----------------------------------|
| ~3.1 - 3.3 | Singlet | 3H | O-CH ₃ |
| ~1.1 - 1.2 | Singlet | 3H | C-CH ₃ |
| ~1.2 - 1.7 | Multiplet | 10H | Cyclohexane ring CH ₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~75 - 80 | C-OCH ₃ (Quaternary) |
| ~48 - 52 | O-CH ₃ |
| ~35 - 40 | Cyclohexane CH ₂ (adjacent to quaternary C) |
| ~25 - 30 | Cyclohexane CH ₂ |
| ~22 - 26 | Cyclohexane CH ₂ |
| ~20 - 25 | C-CH ₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1440 | Medium | C-H bend (alkane) |
| 1100 - 1050 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Abundance | Assignment |
|-----|--------------------|---|
| 128 | Moderate | $[M]^+$ (Molecular Ion) |
| 113 | High | $[M - CH_3]^+$ |
| 97 | Moderate | $[M - OCH_3]^+$ |
| 85 | High | $[M - C_3H_7]^+$ (Loss of propyl radical from ring) |
| 71 | High | $[C_5H_{11}]^+$ (Cyclopentyl cation) |
| 55 | Moderate | $[C_4H_7]^+$ |
| 43 | High | $[C_3H_7]^+$ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-Methoxy-1-methylcyclohexane** into a clean, dry vial.[\[1\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, C_6D_6) to the vial.[\[1\]](#)
- Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[\[1\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

- Place the sample into the NMR probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity and resolution.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For ^{13}C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **1-Methoxy-1-methylcyclohexane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Ensure there are no air bubbles in the film.

Data Acquisition:

- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (via Gas Chromatography - GC/MS):

- Prepare a dilute solution of **1-Methoxy-1-methylcyclohexane** in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

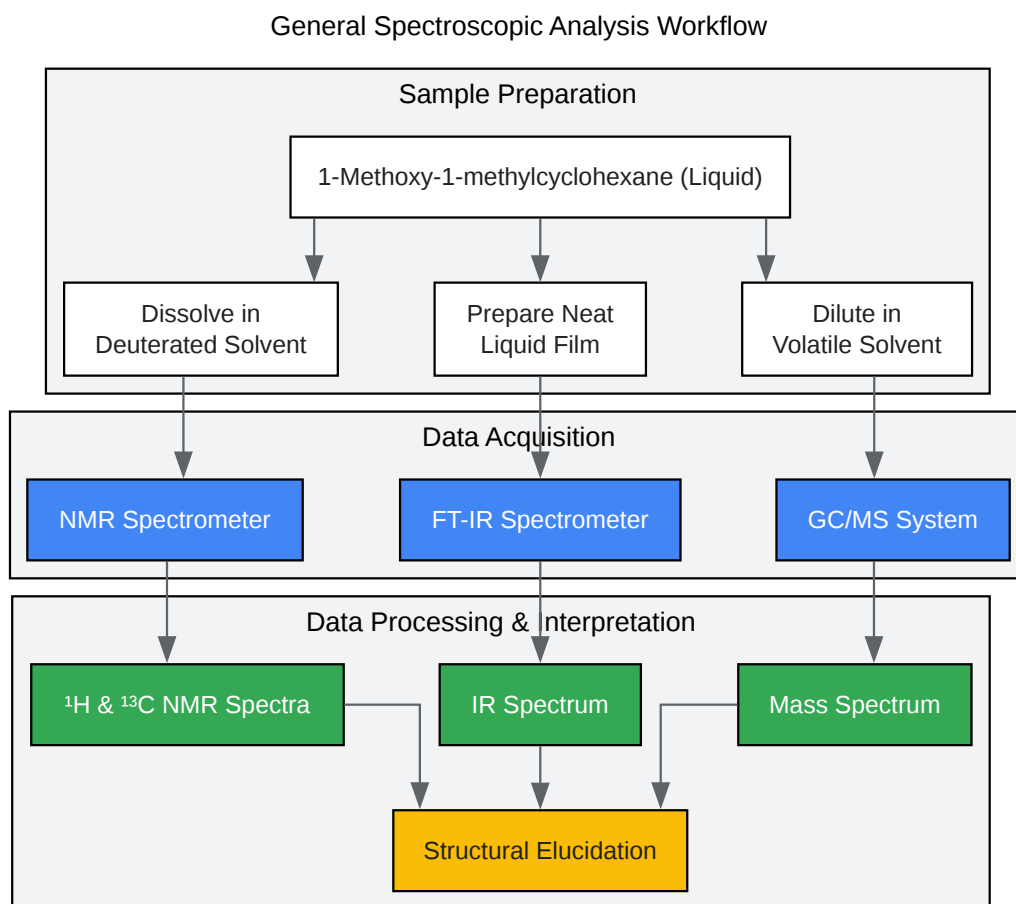
- Inject a small volume (typically 1 μL) of the solution into the GC injection port.
- The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation from any impurities occurs.
- The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

Data Acquisition:

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **1-Methoxy-1-methylcyclohexane**.



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Caption: Workflow for Spectroscopic Analysis of a Liquid Sample.

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References

- 1. C₆H₁₂ mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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